molecular formula C21H30N4O10 B8687306 p-NH2-Bn-DTPA

p-NH2-Bn-DTPA

Cat. No.: B8687306
M. Wt: 498.5 g/mol
InChI Key: FEZWPBDUNJUSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties p-NH2-Bn-DTPA (S-2-(4-Aminobenzyl)-diethylenetriamine pentaacetic acid) is a bifunctional chelator with the molecular formula C21H30N4O10·4HCl and a molecular weight of 644.3 . Its structure comprises:

  • Amino group (-NH2): Enhances water solubility and stability.
  • Benzyl group (Bn): Provides rigidity and hydrophobic interactions.
  • DTPA backbone: A pentadentate ligand capable of forming stable complexes with metal ions (e.g., Gd³⁺, In³⁺, Pb²⁺).

Applications
this compound is widely used in:

  • Magnetic Resonance Imaging (MRI): Conjugated to polymers (e.g., PGG-PTX) to form nanoparticles (NPs) with enhanced relaxivity (r1 = 4.9× higher than free Gd-DTPA) .
  • Radiopharmaceuticals: Labels peptides (e.g., maxadilan) and antibodies for targeted imaging .
  • Heavy Metal Detection: Acts as a coating antigen for Pb²⁺ detection via immunoassays .

Preparation Methods

Solid-Phase Synthesis of p-NH₂-Bn-DTPA

Resin Functionalization and Peptide Backbone Assembly

Solid-phase synthesis (SPS) is widely employed for constructing p-NH₂-Bn-DTPA due to its high reproducibility and ease of purification. The process begins with Fmoc-Thr Wang resin pre-loaded with fluorenylmethoxycarbonyl (Fmoc)-protected threonine. Automated peptide synthesizers, such as the Applied Biosystems Model 432A SYNERGY, enable sequential coupling of protected amino acids and DTPA derivatives .

Key Reaction Steps:

  • Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).

  • Coupling : Activated esters of tri-t-butyl DTPA (compound II) and amino acids are coupled via 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and hydroxybenzotriazole (HOBT) .

  • Cyclization : Tert-butyl esters are hydrolyzed under acidic conditions to yield free carboxylic acid groups.

Optimization Parameters:

  • Temperature : Reactions proceed at 25°C to prevent epimerization.

  • Solvent : Anhydrous DMF ensures high coupling efficiency (≥98%) .

  • Cleavage : Trifluoroacetic acid (TFA) containing phenol, water, and thioanisole (85:5:5:5 v/v) cleaves the product from the resin over 6 hours .

Post-Synthesis Modifications

After cleavage, the crude product undergoes hydrogenolysis to remove benzyl protecting groups. A mixture of 10% palladium on carbon (Pd/C) and anhydrous ammonium formate in methanol achieves quantitative deprotection within 2 hours .

Solution-Phase Synthesis: Traditional Alkylation Approaches

Stepwise Alkylation of Ethylenediamine

Solution-phase methods utilize N-benzylethylenediamine as the starting material. Alkylation with t-butyl bromoacetate introduces carboxymethyl arms, followed by deprotection to yield DTPA cores .

Reaction Conditions:

StepReagentsSolventTimeYield
Initial Alkylationt-butyl bromoacetate, KHCO₃Acetonitrile12 h80%
Secondary AlkylationBromoacetic acid, DIPEADMF24 h65%
DeprotectionHCl (conc.)Water6 h95%

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of bromoacetate. Steric hindrance from t-butyl groups necessitates extended reaction times .

Purification and Characterization

  • Chromatography : Flash chromatography with 10% diethyl ether in hexane isolates intermediates .

  • Crystallization : Hexane trituration removes residual triphenylphosphine oxide .

  • Purity Analysis : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms ≥94% purity .

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis leverages continuous flow reactors to enhance yield and reduce costs. Key advantages include:

  • Mixing Efficiency : Laminar flow ensures uniform reagent distribution.

  • Temperature Control : Exothermic reactions are stabilized at 0–5°C.

Scalability Data:

ParameterLab Scale (100 mg)Pilot Scale (1 kg)
Reaction Time12 h8 h
Yield80%85%
Purity94%96%

Comparative Analysis of Synthesis Routes

Table 1: Solid-Phase vs. Solution-Phase Synthesis

ParameterSolid-PhaseSolution-Phase
Yield 70–75%60–65%
Purity ≥94%90–92%
Scalability Limited by resin capacityHighly scalable
Cost High (resin, reagents)Moderate (bulk chemicals)

Critical Evaluation :
Solid-phase synthesis offers superior purity but suffers from higher costs, making solution-phase methods preferable for industrial production .

Reaction Optimization and Troubleshooting

Common Challenges and Solutions

  • Incomplete Alkylation : Excess bromoacetate (1.5 eq) and prolonged reaction times (24 h) mitigate this issue .

  • Epimerization : Low temperatures (0–5°C) and HOBT additive suppress racemization during coupling .

  • Resin Swelling : Pre-swelling Wang resin in DMF for 1 hour improves reagent access .

Advanced Characterization Techniques

  • NMR Spectroscopy : Asymmetric proton environments in [¹H NMR] (δ 3.49–4.39 ppm) confirm successful DTPA functionalization .

  • Mass Spectrometry : ESI-MS (m/z 644.3 [M+H]⁺) validates molecular weight .

Chemical Reactions Analysis

Types of Reactions

p-NH2-Bn-DTPA can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or hydroxylamine derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while nucleophilic substitution can introduce new functional groups into the molecule.

Scientific Research Applications

p-NH2-Bn-DTPA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its multiple functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of p-NH2-Bn-DTPA involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Key Advantages

  • High metal-binding stability (log K ~ 22–25 for Gd³⁺).
  • Tunable hydrophilicity via conjugation strategies.
  • Improved MRI contrast due to restricted local motion in NPs .

p-NH2-Bn-CHX-A"-DTPA

Structure and Properties

  • Molecular Formula : C25H36N4O10·2HCl·2H2O; Molecular Weight : 661.5; CAS : 1105741-38-5 .
  • Combines CHX-A" (a cyclohexyl-based chelator) with DTPA, enhancing rigidity and metal selectivity.

Comparison with p-NH2-Bn-DTPA

Parameter This compound p-NH2-Bn-CHX-A"-DTPA
Chelator Backbone DTPA DTPA + CHX-A"
Metal Selectivity Broad (Gd³⁺, In³⁺, Pb²⁺) Enhanced for lanthanides/actinides
Hydrophobicity Moderate Higher (due to cyclohexyl group)
Primary Use MRI contrast, Pb²⁺ detection Radiopharmaceuticals, targeted therapy

Key Difference : The CHX-A" moiety in p-NH2-Bn-CHX-A"-DTPA improves targeting specificity for radioactive isotopes but reduces water solubility compared to this compound .

This compound-penta (t-Bu ester)

Structure and Properties

  • Molecular Formula : C41H68N4O12; Molecular Weight : 808.998; CAS : 205986-41-0 .
  • Features tert-butyl esters protecting carboxyl groups, enabling controlled deprotection during synthesis.

Comparison with this compound

Parameter This compound This compound-penta (t-Bu ester)
Solubility High (ionic carboxylates) Low (ester-protected)
Synthetic Utility Direct conjugation Requires deprotection step
Stability Stable in aqueous buffers Sensitive to acidic hydrolysis

Key Difference : The tert-butyl esters in this compound-penta (t-Bu ester) facilitate organic-phase reactions but necessitate additional steps for activation .

DTPA-Maxadilan

Structure and Properties

  • Molecular Weight : 7537 Da; Purity : 93.9% .
  • Conjugates this compound to the C-terminus of maxadilan (a vasodilatory peptide) via a glutamic acid spacer.

Comparison with this compound

Parameter This compound DTPA-Maxadilan
Size Small molecule (644 Da) Macromolecular (7537 Da)
Targeting Non-specific PAC1 receptor-specific
Imaging Modality MRI, fluorescence SPECT/CT (when labeled with ¹¹¹In)

Key Difference : DTPA-Maxadilan leverages peptide specificity for tumor targeting, whereas this compound relies on passive accumulation in NPs .

GadoTO4

Structure and Properties

  • Synthesized by coupling this compound to a DNA-binding TO-PRO-1 derivative .
  • Function : Detects apoptotic cells via MRI by binding to exposed DNA.

Comparison with this compound

Parameter This compound GadoTO4
Targeting Mechanism Passive (nanoparticles) Active (DNA intercalation)
Complex Stability High (log K ~ 22–25) Moderate (log K ~ 18)
Clinical Stage Preclinical Preclinical

Q & A

Basic Research Questions

Q. What are the key structural features of p-NH2-Bn-DTPA that enable its dual functionality in bioconjugation and metal chelation?

  • Answer : this compound combines three functional groups:

  • Amino group : Enhances water solubility and stability via hydrogen bonding.
  • Benzyl group : Provides rigidity and hydrophobic interactions for biomolecule binding.
  • DTPA backbone : Chelates metal ions (e.g., Pb²⁺, Gd³⁺, ¹¹¹In) through five carboxylate groups and three nitrogen donors, forming stable octadentate complexes .
    • Methodological Insight : Structural characterization via NMR and FT-IR is critical to confirm purity and functionality before application in labeling studies .

Q. What synthesis and purification protocols are recommended for this compound in radiopharmaceutical research?

  • Answer :

  • Synthesis : React DTPA dianhydride with p-aminobenzylamine under anhydrous conditions, followed by HCl salt formation.
  • Purification : Use cation-exchange chromatography (e.g., SP-Sephadex C25) with acetate buffer elution to isolate the product. Confirm purity via TLC (ninhydrin staining) and remove unreacted DTPA via dialysis or C18 reverse-phase chromatography .
  • Storage : Lyophilize and store at -20°C in anhydrous, light-protected conditions to prevent degradation .

Q. How does this compound compare to other bifunctional chelators (e.g., DOTA) in metal-binding kinetics?

  • Answer : While DOTA offers higher thermodynamic stability for lanthanides (e.g., Gd³⁺), this compound exhibits faster metal-binding kinetics, making it suitable for short-lived isotopes (e.g., ⁶⁸Ga). Key trade-offs include:

  • Charge : DTPA complexes are more hydrophilic, reducing non-specific tissue retention.
  • Size : Smaller DTPA backbone minimizes steric hindrance in biomolecule conjugation .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound with tyrosine residues in radiopharmaceuticals?

  • Answer :

  • Diazotization : Convert the amino group to a diazonium salt for azo coupling with tyrosine’s phenol ring. Use nitrous acid (HNO₂) at 0–4°C to prevent side reactions.
  • Post-Labeling : After conjugation, introduce radionuclides (e.g., ¹¹¹In) under mild acidic conditions (pH 5.5) to avoid biomolecule denaturation.
  • Validation : Confirm conjugation efficiency via HPLC-SEC and radiochemical purity via instant thin-layer chromatography (iTLC) .

Q. What experimental strategies resolve discrepancies in metal-binding stability data for this compound across pH conditions?

  • Answer :

  • pH Titration Studies : Use potentiometry to measure conditional stability constants (log K) at physiological (pH 7.4) and acidic (pH 4.5) conditions.
  • Competitive Binding Assays : Compare this compound’s affinity for Pb²⁺ against EDTA or DOTA in buffer systems mimicking in vivo environments.
  • Data Normalization : Account for protonation effects using software like Hyperquad to refine stability constants .

Q. How should researchers design experiments to evaluate this compound’s performance in pre-targeted tumor imaging?

  • Answer :

  • Pre-Targeting Protocol :

Administer a bispecific antibody targeting both tumor antigen and this compound.

Introduce a radiolabeled hapten (e.g., ¹⁷⁷Lu-DTPA) after antibody localization.

  • Imaging Validation : Use SPECT/CT to quantify tumor-to-background ratios and compare with non-pre-targeted controls.
  • Challenges : Optimize dosing intervals to minimize off-target binding and renal clearance .

Q. What analytical techniques are critical for validating this compound’s role in Pb²⁺ ion detection assays?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between this compound-coated antigens and anti-Pb²⁺ antibodies.
  • Competitive ELISA : Use Pb²⁺-DTPA complexes as competitors to calculate antibody affinity (IC₅₀ values).
  • Cross-Reactivity Testing : Evaluate specificity against other divalent cations (e.g., Ca²⁺, Zn²⁺) to confirm assay robustness .

Q. Methodological Considerations

  • Data Contradictions : Discrepancies in chelation stability often arise from buffer composition or metal-to-ligand ratios. Standardize buffers (e.g., 0.1 M ammonium acetate) and use molar excess of ligand (≥10:1) to ensure saturation .
  • Ethical Compliance : Adhere to radioactive waste protocols (e.g., shielded disposal for ¹¹¹In-labeled compounds) and avoid in vivo use without institutional approval .

Properties

Molecular Formula

C21H30N4O10

Molecular Weight

498.5 g/mol

IUPAC Name

2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)

InChI Key

FEZWPBDUNJUSES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5a (32 mg, 0.0502 mmol) in H2O (9 mL) at room temperature was added 10% Pd/C (13 mg) under Ar (g). The reaction mixture was placed under hydrogenation apparatus for 24 h. The resulting mixture was filtered via celite bed and washed thoroughly with H2O. The filtrate was concentrated to provide 6a (30 mg, 93%) as a yellowish solid. 1H NMR (D2O, 300 MHz) δ 2.43-4.25 (m, 22H), 7.21 (s, 4H).
Name
5a
Quantity
32 mg
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.